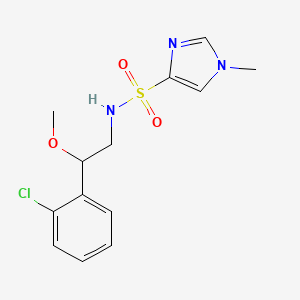

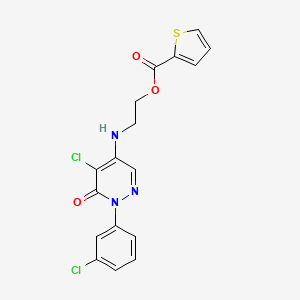

![molecular formula C9H9BrN2 B2651399 5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1427503-04-5](/img/structure/B2651399.png)

5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the formula C9H9BrN2 and a molecular weight of 225.0852 . It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .

Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, which include this compound, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . In one study, a Sonogashira coupling (copper-free) and then, 5-exo-dig cyclization were used for the production of “2-bromo-6-aryl [5H] pyrrolo [2,3-b] pyrazines” in good yields .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrole ring and a pyrazine ring . The compound is classified into the category of pyrrolopyrazines, which are nitrogen-containing heterocycles .Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis

Synthesis and Structure of Pyridinium Ylides : The compound 2-Bromo-5,5-dimethyl-4,6-dioxo-1,3-dioxine reacts with pyridine to form pyridinium ylides, demonstrating a pathway to Meldrum’s Acid derivatives (Kuhn, Al-Sheikh, & Steimann, 2003).

Spectroscopic and Optical Studies : The compound 5-Bromo-2-(trifluoromethyl)pyridine has been characterized spectroscopically, using methods like FT-IR and NMR, and its structure optimized using density functional theory (DFT) (Vural & Kara, 2017).

Synthesis of Antioxidants : A series of 6-substituted-2,4-dimethyl-3-pyridinols, showing interesting antioxidant properties, have been synthesized from 3-bromopyridine precursors (Wijtmans et al., 2004).

Advanced Pharmaceutical and Material Applications

Antimicrobial and DNA Interaction Studies : 5-Bromo-7-azaindole, similar to the specified compound, has been studied for its interaction with DNA and potential as an antimicrobial agent (Morzyk-Ociepa et al., 2015).

Synthesis of Novel Pyridine Derivatives : Pyridine derivatives synthesized from 5-bromo-2-methylpyridin-3-amine have been studied for their potential biological activities, including anti-thrombolytic and biofilm inhibition (Ahmad et al., 2017).

Polyheterocyclic Ring Systems in Pharmaceuticals : The use of 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine in creating new polyheterocyclic ring systems, with potential pharmaceutical applications, has been explored (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Polymer and Material Science

Hyperbranched Polyelectrolytes : The synthesis of hyperbranched poly[bis(alkylene)pyridinium]s from derivatives such as 3,5-bis(bromomethyl)pyridine highlights their application in material science (Monmoton et al., 2008).

Synthesis and Structural Studies in Material Science : Synthesis of new 6-bromo-imidazo[4,5-b]pyridine derivatives and their potential as tyrosyl-tRNA synthetase inhibitors demonstrate their application in the field of material science and biology (Jabri et al., 2023).

Direcciones Futuras

Propiedades

IUPAC Name |

5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-5-7-3-4-11-9(7)12-6(2)8(5)10/h3-4H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDCLAWSVBUKNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CNC2=NC(=C1Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[4-(2-oxopyridin-1-yl)butyl]acetamide](/img/structure/B2651316.png)

![2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2651328.png)

![4-(2,4-Difluorophenoxy)-5-[(4-methylphenyl)sulfonyl]-2-phenylpyrimidine](/img/structure/B2651329.png)

![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2651331.png)

![1-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}-N-phenylpiperidine-4-carboxamide](/img/structure/B2651336.png)

![8-(3-methoxypropyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2651337.png)

![2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/no-structure.png)

![(3Ar,6aS)-2-methyl-5-prop-2-enoyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2651339.png)